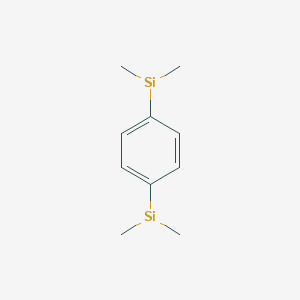

1,4-Bis(dimethylsilyl)benzene

Descripción general

Descripción

1,4-Bis(dimethylsilyl)benzene is an organosilicon compound with the chemical formula C10H18Si2. It is a colorless to light yellow liquid that is soluble in common organic solvents such as ethanol, ether, and tetrahydrofuran . This compound is known for its unique properties and applications in various fields, including organic synthesis and catalysis.

Métodos De Preparación

1,4-Bis(dimethylsilyl)benzene can be synthesized through several methods. One common synthetic route involves the reaction of 1,4-dichlorobenzene with dimethylchlorosilane in the presence of a sodium metal catalyst. The reaction is typically carried out in xylene at elevated temperatures (100-110°C) for several hours . The reaction mixture is then cooled, and the product is isolated through vacuum distillation .

Análisis De Reacciones Químicas

1,4-Bis(dimethylsilyl)benzene undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized to form silanol derivatives.

Reduction: It can be reduced to form silane derivatives.

Substitution: It can undergo substitution reactions with halogens or other nucleophiles.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and halogenating agents like chlorine . The major products formed from these reactions depend on the specific conditions and reagents used.

Aplicaciones Científicas De Investigación

Organic Synthesis

1,4-Bis(dimethylsilyl)benzene serves as a crucial intermediate in the synthesis of various organic compounds. Its unique structure allows it to participate in several chemical reactions including oxidation, reduction, and substitution. These reactions facilitate the formation of silanol derivatives, silane derivatives, and other functionalized organic molecules.

Key Reactions:

- Oxidation: Converts to silanol derivatives using oxidizing agents like hydrogen peroxide.

- Reduction: Forms silane derivatives through reduction with agents such as lithium aluminum hydride.

- Substitution: Engages in substitution reactions with halogens or nucleophiles.

Catalysis

In the realm of catalysis, this compound acts as a ligand for metal catalysts. The silicon atoms in the compound can coordinate with metal centers, enhancing the reactivity and selectivity of these catalysts. This property is particularly useful in hydrogenation and coupling reactions, where improved efficiency is desired.

Catalytic Mechanism:

The coordination of silicon atoms with metal centers increases the catalytic activity by stabilizing transition states during chemical transformations.

Material Science

This compound is also significant in material science, particularly in the development of silicon-based polymers and materials. Its ability to modify surface properties and enhance material characteristics makes it valuable in applications such as:

- Coatings

- Sealants

- Adhesives

Comparative Insights

This compound can be compared with other similar compounds based on their structural and functional properties:

| Compound | Structure Type | Notable Features |

|---|---|---|

| 1,4-Bis(trimethylsilyl)benzene | Three methyl groups on silicon | Bulkier, less reactive compared to this compound |

| 1,2-Bis(dimethylsilyl)benzene | Adjacent dimethylsilyl groups | Different steric and electronic properties |

These comparisons highlight the unique reactivity patterns and applications of this compound within various scientific fields.

Case Study 1: Synthesis of Functionalized Compounds

A study demonstrated the use of this compound as an intermediate for synthesizing functionalized aromatic compounds. The reaction involved its oxidation to yield silanol derivatives which were further transformed into various target compounds through subsequent reactions.

Case Study 2: Catalytic Applications

Research involving metal-catalyzed hydrogenation reactions showcased how this compound enhanced catalyst performance. The ligand's presence significantly improved yields and selectivity for desired products compared to reactions without this compound.

Mecanismo De Acción

The mechanism of action of 1,4-Bis(dimethylsilyl)benzene involves its ability to act as a ligand for metal catalysts. The silicon atoms in the compound can coordinate with metal centers, facilitating various catalytic reactions. This coordination enhances the reactivity and selectivity of the metal catalysts, making them more efficient in promoting chemical transformations .

Comparación Con Compuestos Similares

1,4-Bis(dimethylsilyl)benzene can be compared with other similar compounds, such as:

1,4-Bis(trimethylsilyl)benzene: This compound has three methyl groups attached to each silicon atom, making it bulkier and less reactive compared to this compound.

1,2-Bis(dimethylsilyl)benzene: This compound has the dimethylsilyl groups attached to adjacent carbon atoms on the benzene ring, resulting in different steric and electronic properties.

The uniqueness of this compound lies in its specific substitution pattern, which provides distinct reactivity and applications in various fields.

Actividad Biológica

1,4-Bis(dimethylsilyl)benzene (BDMSB) is a silane compound that has gained attention in various fields of research due to its unique chemical properties and potential biological applications. This article explores the biological activity of BDMSB, highlighting its synthesis, reactivity, and implications in catalysis and environmental applications.

BDMSB can be synthesized through several methods, including hydrosilylation reactions. For instance, it has been successfully reacted with triallyl isocyanurate to yield specific addition products with high efficiency, showcasing its reactivity in organic synthesis . The compound typically exhibits a molecular formula of CHSi, with a molar mass of approximately 194.42 g/mol .

Catalytic Applications

BDMSB has been utilized as a ligand in various catalytic processes. Notably, it has demonstrated significant activity in hydrosilylation reactions, where it selectively catalyzes the addition of silanes to alkenes. Studies have shown that when BDMSB is used with catalysts such as COP1-T-Pt, it produces high yields of single addition products without the formation of by-products, which is a common challenge in organic synthesis . This selectivity is attributed to the steric factors associated with the dimethylsilyl groups that influence the reaction pathway.

Environmental Impact

Research indicates that BDMSB can also play a role in environmental remediation. It has been investigated for its ability to remove reactive dyes from wastewater through oxidative pathways. The compound's silane groups facilitate interactions with various pollutants, enhancing its effectiveness in catalyzing degradation reactions .

Case Study 1: Hydrosilylation Reactions

In a study focusing on the hydrosilylation of alkenes using BDMSB, researchers found that it effectively catalyzed reactions yielding single products with high selectivity. For example, when reacted with styrene and other alkenes, yields exceeded 80% without any double addition products being formed . This demonstrates BDMSB's potential as a valuable reagent in synthetic organic chemistry.

| Substrate | Product Yield (%) |

|---|---|

| Styrene | 81 |

| Triallyl Isocyanurate | 91 |

| 1-Hexene | 97 |

Case Study 2: Environmental Remediation

Another significant application of BDMSB lies in its use for dye removal from industrial effluents. In experiments involving Reactive Orange P3R dye, BDMSB facilitated oxidative degradation pathways that effectively reduced dye concentration in treated samples . This highlights the compound's dual functionality as both a catalyst and an environmental agent.

Propiedades

InChI |

InChI=1S/C10H16Si2/c1-11(2)9-5-7-10(8-6-9)12(3)4/h5-8H,1-4H3 | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHXCHUWSQRLZJS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)C1=CC=C(C=C1)[Si](C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16Si2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00945563, DTXSID80883853 | |

| Record name | (Cyclohexa-2,5-diene-1,4-diylidene)bis(dimethylsilane) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00945563 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzene, 1,4-bis(dimethylsilyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80883853 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.40 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2488-01-9, 228860-42-2 | |

| Record name | 1,4-Phenylenebis(dimethylsilane) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002488019 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzene, 1,4-bis(dimethylsilyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | (Cyclohexa-2,5-diene-1,4-diylidene)bis(dimethylsilane) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00945563 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzene, 1,4-bis(dimethylsilyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80883853 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,4-phenylenebis[dimethylsilane] | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.854 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,4-PHENYLENEBIS(DIMETHYLSILANE) | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SA9PPD5NQK | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of 1,4-bis(dimethylsilyl)benzene?

A1: this compound has a molecular formula of C10H18Si2 and a molecular weight of 194.42 g/mol.

Q2: What spectroscopic data is available to characterize this compound?

A2: this compound can be characterized using various spectroscopic techniques, including:* ¹H NMR: Shows signals for the methyl protons (CH3) and aromatic protons (C6H4). []* ¹³C NMR: Reveals peaks corresponding to the methyl carbons (CH3), aromatic carbons, and silicon-bound carbons. []* ²⁹Si NMR: Provides information about the silicon environment within the molecule. []* IR Spectroscopy: Exhibits characteristic bands for Si-H, Si-O-Si, and aromatic C-H bonds. []* Mass Spectrometry: Confirms the molecular weight and fragmentation pattern of the compound. []* UV-Vis Spectroscopy: Can be used to study the electronic transitions within the molecule, especially when incorporated into conjugated polymers. []

Q3: What are the thermal properties of polymers synthesized from this compound?

A3: Polymers derived from this compound, such as polycarbosiloxanes, exhibit excellent thermal stability with high decomposition temperatures. [, , ] The incorporation of silphenylene units contributes to their thermal resilience.

Q4: How does the structure of the co-monomer affect the properties of polymers synthesized with this compound?

A4: The choice of co-monomer significantly influences the properties of the resulting polymers. For instance, using aliphatic diols leads to flexible polycarbosiloxanes, while aromatic diols enhance the polymers' rigidity and thermal stability. []

Q5: Are there any examples of this compound being used to prepare biodegradable polymers?

A5: Yes, researchers have successfully synthesized silyl ether-coupled poly(ε-caprolactone)s using this compound. These polymers exhibit stepwise hydrolytic degradation profiles due to the presence of labile silyl ether linkages. [, ]

Q6: What type of polymerization reactions is this compound commonly used in?

A6: this compound serves as a crucial monomer in various polymerization reactions, including:* Cross-dehydrocoupling polymerization: This reaction, typically catalyzed by transition metals like palladium, leads to the formation of Si-O-Si bonds, resulting in polycarbosiloxanes. [, ]* Hydrosilylation polymerization: This reaction involves the addition of Si-H bonds across unsaturated bonds like alkynes or alkenes, yielding polymers with diverse structures and properties. [, , , ]* Dehydrocarbon polycondensation: This reaction allows for the formation of Si-O-Si linkages through the reaction with dialkoxysilanes, offering control over the polymer microstructure. [, ]

Q7: How does the catalyst influence the polymerization of this compound?

A7: The choice of catalyst plays a vital role in determining the polymerization pathway, reaction rate, and polymer characteristics. For example, while Pd2(dba)3 exhibits high activity in cross-dehydrocoupling polymerization, B(C6F5)3 is often preferred for dehydrocarbon polycondensation reactions. [, , ]

Q8: How does the position of the dimethylsilyl groups on the benzene ring affect the properties of the resulting polymers?

A8: The regiochemistry of the dimethylsilyl groups on the benzene ring impacts the polymers' properties. Polymers synthesized from this compound tend to exhibit higher crystallinity compared to those derived from 1,3-bis(dimethylsilyl)benzene. []

Q9: Can the methyl groups in this compound be modified to tune the polymer properties?

A9: Yes, modifying the methyl groups with other substituents can influence the polymers' properties. For example, replacing them with bulkier groups can impact the polymer's glass transition temperature and solubility. []

Q10: What analytical methods are used to characterize polymers synthesized from this compound?

A10: Characterization of these polymers is commonly done through:* NMR Spectroscopy (¹H, ¹³C, ²⁹Si): Provides insights into the polymer structure, including monomer sequence and tacticity. [, , ]* Size Exclusion Chromatography (SEC): Determines the molecular weight distribution of the synthesized polymers. []* Differential Scanning Calorimetry (DSC): Measures thermal transitions, such as glass transition temperature (Tg) and melting point (Tm). [, ]* Thermogravimetric Analysis (TGA): Evaluates the thermal stability and degradation behavior of the polymers. [, ]

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.